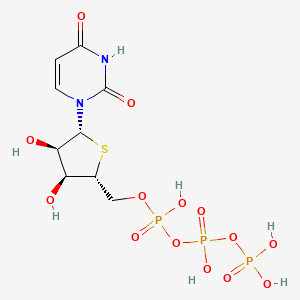

4'-Thiouridine 5'-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4'-Thiouridine 5'-triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H15N2O14P3S and its molecular weight is 500.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

RNA Synthesis and Modification

4-thio-UTP is primarily utilized in the synthesis of RNA molecules. Its incorporation into RNA can alter the properties of the resulting transcripts, making it a valuable tool in molecular biology.

- Enzymatic Incorporation : Studies have shown that 4-thio-UTP can be effectively incorporated into RNA by T7 RNA polymerase, which is crucial for generating modified RNA for various applications such as structural studies and therapeutic development . The presence of a sulfur atom in the nucleotide can affect the stability and interactions of RNA, providing insights into RNA structure-function relationships.

- Prodrug Functionalization : Recent research has developed prodrugs of 4-thio-UTP that enhance cellular uptake and improve labeling efficiency. These derivatives allow for metabolic labeling of RNA, facilitating studies on RNA dynamics and function within living cells . For instance, the bis(4-acetyloxybenzyl) 5'-monophosphate derivative has shown promise in being incorporated into nascent RNA with comparable efficiency to unmodified nucleotides .

Antiviral Applications

Emerging studies indicate that 4-thio-UTP may possess antiviral properties. Research has demonstrated that derivatives of thiouridine can inhibit the replication of certain viruses, particularly single-stranded RNA viruses . This suggests potential applications in developing antiviral therapies, especially against viral pathogens that rely on host cellular machinery for replication.

Biochemical Pathways and Mechanisms

4-thio-UTP's role extends beyond mere incorporation into RNA; it also participates in various biochemical pathways:

- Desulfuration Mechanism : The enzyme TudS has been identified to preferentially utilize 4-thiouridine-5'-monophosphate as a substrate for desulfuration reactions, indicating its importance in cellular sulfur metabolism . This enzymatic activity highlights the compound's role in recycling sulfur-containing nucleosides derived from tRNA degradation.

Case Studies

Several case studies have illustrated the practical applications of 4-thio-UTP:

Propiedades

Fórmula molecular |

C9H15N2O14P3S |

|---|---|

Peso molecular |

500.21 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxythiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(29-8)3-23-27(19,20)25-28(21,22)24-26(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |

Clave InChI |

MZIWTHUYWSWPOI-XVFCMESISA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(S2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Sinónimos |

4'-thiouridine 5'-triphosphate 4'-thioUTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.